molecular formula C6H10N2O B14655663 2-Cyano-N-ethylpropanamide CAS No. 53260-44-9

2-Cyano-N-ethylpropanamide

Cat. No.: B14655663
CAS No.: 53260-44-9
M. Wt: 126.16 g/mol
InChI Key: FSVNGRBSXLNAPH-UHFFFAOYSA-N
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Description

2-Cyano-N-ethylpropanamide (CAS 53260-44-9) is an organic compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . This compound features an alpha-cyano amide framework, a valuable functional group in contemporary organic chemistry . The electron-withdrawing nature of the cyano and amide groups renders the alpha-proton acidic, making this class of compounds a useful precursor for a diverse range of chemical transformations . As a member of the alpha-cyano amide family, this compound serves as a key synthetic intermediate. Its primary research value lies in its role as a versatile building block for the construction of more complex molecules, including various heterocyclic compounds . The structure allows it to participate in significant reactions such as Knoevenagel condensations and Michael additions . Furthermore, the cyano group offers synthetic flexibility as it can be further modified, for example, through hydrolysis to a carboxylic acid or reduction to an amine, providing pathways to diverse molecular architectures . The N-alkylpropanamide moiety is also a structure of interest in medicinal chemistry and materials science research . This product is intended for research purposes and laboratory use only. It is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53260-44-9

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-cyano-N-ethylpropanamide

InChI

InChI=1S/C6H10N2O/c1-3-8-6(9)5(2)4-7/h5H,3H2,1-2H3,(H,8,9)

InChI Key

FSVNGRBSXLNAPH-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C)C#N

Origin of Product

United States

Synthetic Methodologies for 2 Cyano N Ethylpropanamide and Analogous Alpha Cyano Amides

Direct Synthesis Routes for 2-Cyano-N-ethylpropanamide

Direct synthesis methods involve the formation of the target molecule in a single or a few straightforward steps from readily available precursors.

Nucleophilic Acyl Substitution Strategies Utilizing Amine Precursors

A primary and versatile method for synthesizing amides, including this compound, is through nucleophilic acyl substitution. vanderbilt.edumasterorganicchemistry.com This reaction typically involves the reaction of an amine, in this case, ethylamine (B1201723), with a carboxylic acid derivative. chemsrc.com The reactivity of the carboxylic acid derivative is crucial, with acid chlorides being more reactive than acid anhydrides, which are in turn more reactive than esters. vanderbilt.educhadsprep.com

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl compound, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group and forming the amide. vanderbilt.edu When using acid chlorides or anhydrides, a base such as pyridine (B92270) or sodium hydroxide (B78521) is often added to neutralize the acidic byproduct (e.g., HCl), preventing unwanted side reactions. uomustansiriyah.edu.iq

Table 1: Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution

Carboxylic Acid DerivativeGeneral StructureReactivity
Acid ChlorideR-COClHighest
Acid Anhydride(R-CO)₂OHigh
EsterR-COOR'Moderate
Carboxylic AcidR-COOHLow

This table is based on the general principles of nucleophilic acyl substitution.

Knoevenagel Condensation Reactions and Related Approaches

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that can be employed in the synthesis of alpha-cyano amides. wikipedia.org This reaction involves the condensation of an active methylene (B1212753) compound, such as a cyanoacetamide, with an aldehyde or ketone. wikipedia.org The reaction is typically catalyzed by a weak base, like an amine, and is often followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org

For the synthesis of compounds analogous to this compound, a substituted cyanoacetamide could be condensed with an appropriate aldehyde. For instance, the reaction of 2-cyano-N-cyclohexylacetamide with aromatic aldehydes has been demonstrated. researchgate.net The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation and subsequent decarboxylation. organic-chemistry.org Various catalysts, including 1,4-diazabicyclo[2.2.2]octane (DABCO) promoted by hydroxy ionic liquids and metal-organic frameworks, have been shown to be effective in Knoevenagel condensations involving ethyl cyanoacetate (B8463686). rsc.orgornl.gov

Dehydration of Alpha-Cyano Amides to Nitriles (General Principles)

While the goal is to synthesize an amide, understanding the reverse reaction, the dehydration of amides to nitriles, is crucial as it highlights the stability of the amide bond and the conditions required for its formation. The conversion of a primary amide to a nitrile involves the removal of a water molecule and is a fundamental transformation in organic synthesis. rsc.orgorgoreview.com This dehydration is typically achieved using strong dehydrating agents. orgoreview.com

Common reagents for this purpose include:

Phosphorus pentoxide (P₂O₅) orgoreview.comnih.gov

Thionyl chloride (SOCl₂) orgoreview.compressbooks.pub

Phosphorus oxychloride (POCl₃) orgoreview.com

The reaction mechanism generally involves the activation of the amide oxygen by the dehydrating agent, followed by elimination to form the nitrile. pressbooks.pub This transformation underscores the conditions to be avoided if the amide is the desired product.

Indirect Synthetic Pathways Involving Precursor Functionalization

Indirect routes involve the synthesis of a precursor molecule that is subsequently modified to yield the final this compound.

Preparation from Ethyl Cyanoacetate and Derivatives

Ethyl cyanoacetate is a versatile starting material for the synthesis of various compounds, including alpha-cyano amides. chemprob.orgwikipedia.orge3s-conferences.org One common approach is the reaction of ethyl cyanoacetate with an amine, such as ethylamine, to form the corresponding N-substituted cyanoacetamide. researchgate.net This reaction is a form of aminolysis, a type of nucleophilic acyl substitution where an amine displaces the ethoxy group of the ester. vanderbilt.edu

The synthesis of various N-substituted cyanoacetamides has been reported through the condensation of ethyl cyanoacetate with different amines. For example, N-(thiazol-2-yl) cyanoacetamide and N-benzylcyanoacetamide have been prepared by reacting ethyl cyanoacetate with 2-aminothiazole (B372263) derivatives and benzylamine, respectively. researchgate.net Microwave irradiation has also been employed to facilitate the reaction between p-anisidine (B42471) and ethyl cyanoacetate to produce 2-cyano-N-(4-methoxyphenyl) acetamide (B32628) in high yield. researchgate.net

Cyanation Reactions for Nitrile Moiety Introduction

In some synthetic strategies, the nitrile group can be introduced at a later stage through a cyanation reaction. This involves the conversion of a suitable functional group in a propanamide precursor into a cyano group. A common method for introducing a nitrile group is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by treatment with a cyanide salt, typically copper(I) cyanide. google.com While this is more common for aromatic systems, analogous reactions for aliphatic compounds exist.

Another approach is the nucleophilic substitution of a halide with a cyanide salt. For instance, an α-halopropanamide could potentially react with a cyanide source, such as sodium or potassium cyanide, to yield the corresponding α-cyano amide. libretexts.org The synthesis of 2-cyanophenothiazine from 2-chlorophenothiazine (B30676) using copper(I) cyanide demonstrates the utility of this approach in heterocyclic systems. prepchem.com

Transformations from Other Nitrile or Amide Intermediates

The synthesis of α-cyano amides, including this compound, can be effectively achieved by chemically modifying precursors that already contain either a nitrile or an amide group. These transformations typically involve reactions such as hydrolysis, dehydration, or the direct introduction of a cyano group onto an amide-containing molecule.

One fundamental approach involves the partial hydrolysis of a dinitrile precursor or the partial dehydration of a diamide. For instance, the hydrolysis of a nitrile group to a primary amide is a well-established transformation that can be performed under acidic or basic conditions. youtube.com In a molecule with two nitrile groups, selective hydrolysis of one group while leaving the other intact is a key challenge that often depends on steric hindrance or the electronic environment of the nitrile groups.

Conversely, the dehydration of a primary amide is a common method for synthesizing nitriles. youtube.comstudysmarter.co.uk This reaction can be accomplished using various dehydrating agents, such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or cyanuric chloride. youtube.comresearchgate.net For the synthesis of an α-cyano amide, a starting material like a malonamide (B141969) derivative (a diamide) could theoretically undergo selective dehydration of one amide group.

A more direct and widely used method involves the reaction of amines with activated cyano-containing reagents. The synthesis of N-substituted cyanoacetamides, which are close analogs of this compound, is often achieved through the condensation of an amine with an alkyl cyanoacetate, such as ethyl cyanoacetate. researchgate.netresearchgate.net This reaction is typically carried out in the presence of a catalyst. For example, N-cyclohexyl-2-cyanoacetamide can be synthesized from cyclohexylamine (B46788) and ethyl cyanoacetate. researchgate.net Similarly, reacting ethylamine with a suitable derivative of 2-cyanopropanoic acid would yield this compound. chemsrc.com

Another strategy is the direct cyanation of an amide precursor. This can be achieved through various methods, including Cα–H cyanation, which introduces a cyano group at the alpha position relative to the carbonyl group of the amide. thieme-connect.com While challenging, this approach is attractive for its atom economy.

The table below summarizes several foundational transformation methods.

Starting Material TypeReagent/Reaction TypeProduct TypeReference
Primary AmideDehydration (e.g., SOCl₂, P₂O₅)Nitrile youtube.com
NitrileHydrolysis (acid or base)Primary Amide youtube.com
Alkyl CyanoacetateAmine CondensationN-Substituted Cyanoacetamide researchgate.netresearchgate.net
Aldehyde + Aminevia α-Cyanoenamine intermediateα-Cyano Amide tandfonline.com

Contemporary Advances in Synthesis Efficiency and Selectivity

Modern organic synthesis places a strong emphasis on developing methods that are not only high-yielding but also efficient, selective, and environmentally sustainable. The synthesis of α-cyano amides has benefited significantly from these advancements, particularly through the development of novel catalytic systems and one-pot procedures.

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of α-cyano amide synthesis. Iron-based catalysts have been developed for the Cα–H oxidation of tertiary amines to amides, a process that can be adapted for cyanation, offering a more sustainable alternative to traditional heavy metal catalysts. thieme-connect.com Copper-catalyzed reactions have also shown promise. For example, copper fluorapatite (B74983) (CuFAP) has been employed as a robust, heterogeneous, and recyclable catalyst for the synthesis of amides from aldehydes under relatively mild conditions. scirp.org Such heterogeneous catalysts are particularly advantageous as they simplify product purification and allow for catalyst reuse.

Furthermore, solvent-free reaction conditions and the use of environmentally benign solvents are becoming more common. The synthesis of N-substituted cyanoacetamides has been achieved using KF-alumina as a solid support catalyst under solvent-free conditions, leading to high yields and an environmentally friendly profile. researchgate.net

The table below highlights some contemporary advances in the synthesis of α-cyano amides and related compounds.

MethodCatalyst/ReagentKey AdvantagesReference
Knoevenagel CondensationPiperidine, Acetic AcidHigh yield, high purity of E-isomer, one-pot potential google.com
Amide Synthesis from AldehydeCopper Fluorapatite (CuFAP)Heterogeneous, recyclable catalyst, good to excellent yields scirp.org
Amine CondensationKF-AluminaSolvent-free conditions, environmentally friendly, high yields researchgate.net
Amide UmpolungTriflic Anhydride (Tf₂O)Chemoselective α-functionalization of amides organic-chemistry.org
Deoxynitrogenation of Carboxylic AcidsIron CatalystUse of ubiquitous starting materials, good functional group tolerance organic-chemistry.org

These modern methodologies underscore a clear trend towards more sustainable and efficient chemical manufacturing, providing robust platforms for the synthesis of this compound and a wide array of analogous α-cyano amides.

Reaction Pathways and Mechanistic Investigations of 2 Cyano N Ethylpropanamide

Reactivity of the Nitrile (Cyano) Functional Group

The nitrile group, with its carbon-nitrogen triple bond, is a site of significant chemical reactivity. The polarity of this bond, with a partial positive charge on the carbon and a partial negative charge on the nitrogen, makes the carbon atom susceptible to nucleophilic attack. libretexts.org

Nucleophilic Addition Reactions to the Cyano Moiety

Nucleophilic addition is a fundamental reaction of the nitrile group. masterorganicchemistry.com A wide range of nucleophiles can attack the electrophilic carbon of the cyano group, leading to the formation of a new carbon-nucleophile bond and the conversion of the C≡N triple bond to a C=N double bond (an imine intermediate). libretexts.orgmasterorganicchemistry.com

The general mechanism involves the attack of the nucleophile on the nitrile carbon, which pushes the pi electrons onto the nitrogen atom, forming an anionic intermediate. This intermediate is then typically protonated to yield an imine or can undergo further reactions. libretexts.org For instance, the reaction with Grignard reagents or organolithium compounds can lead to the formation of ketones after hydrolysis of the intermediate imine.

The reactivity of the nitrile can be enhanced by acid catalysis, which involves protonation of the nitrogen atom, increasing the electrophilicity of the carbon. libretexts.org Conversely, strong nucleophiles can add directly without the need for a catalyst. libretexts.org

Table 1: Examples of Nucleophilic Addition to Nitriles

NucleophileReagent ExampleProduct Type (after workup)Reference
HydrideLithium Aluminum Hydride (LiAlH₄)Primary Amine masterorganicchemistry.com
Grignard ReagentEthylmagnesium Bromide (CH₃CH₂MgBr)Ketone synarchive.com
CyanideHydrogen Cyanide (HCN)α-Aminonitrile byjus.com
AlcoholMethanol (in the presence of acid)Imidate byjus.com

Hydrolytic Transformations of the Cyano Group to Amides

The hydrolysis of nitriles is a common and useful transformation that can proceed under either acidic or basic conditions to yield amides and, upon further hydrolysis, carboxylic acids. libretexts.orgstackexchange.com

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid. stackexchange.com The reaction proceeds in two stages: first, the nitrile is hydrolyzed to a primary amide, and then the amide is further hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. masterorganicchemistry.com The mechanism involves the protonation of the nitrile nitrogen, which makes the carbon more susceptible to attack by a weak nucleophile like water. libretexts.orgyoutube.com

In basic hydrolysis, the nitrile is heated with an aqueous solution of a base, like sodium hydroxide (B78521). stackexchange.com The strongly nucleophilic hydroxide ion attacks the nitrile carbon directly. youtube.com This initially forms an imidic acid which tautomerizes to an amide. youtube.com Similar to acid hydrolysis, the amide can be further hydrolyzed to a carboxylate salt and ammonia. masterorganicchemistry.comstackexchange.com To obtain the free carboxylic acid, the resulting solution must be acidified. libretexts.org

For 2-Cyano-N-ethylpropanamide, partial hydrolysis under controlled conditions would yield the corresponding diamide, while complete hydrolysis would lead to the formation of a dicarboxylic acid derivative.

Table 2: Conditions for Nitrile Hydrolysis

ConditionReagentsIntermediate ProductFinal ProductReference
AcidicDilute HCl, Heat2-Carbamoyl-N-ethylpropanamidePropan-1,2-dicarboxylic acid, Ethylammonium chloride libretexts.orgstackexchange.com
BasicNaOH(aq), Heat2-Carbamoyl-N-ethylpropanamideSodium salt of Propan-1,2-dicarboxylic acid, Ammonia, Ethylamine (B1201723) libretexts.orgstackexchange.com

Reductive Conversions of the Nitrile to Amine Functions

The nitrile group can be reduced to a primary amine using various reducing agents. masterorganicchemistry.com Catalytic hydrogenation is a common method, often employing catalysts like Raney nickel, platinum oxide, or palladium on carbon under hydrogen pressure. rsc.org

A powerful and frequently used laboratory-scale reducing agent is Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.com The reaction with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the nitrile carbon, followed by a second hydride addition to the resulting imine intermediate. masterorganicchemistry.comyoutube.comyoutube.com An aqueous workup then protonates the resulting dianion to afford the primary amine. masterorganicchemistry.comyoutube.com For this compound, this reduction would yield 2-(aminomethyl)-N-ethylpropanamide.

Table 3: Reagents for Nitrile Reduction

ReagentProductTypical ConditionsReference
H₂/Raney NiPrimary AmineHigh pressure and temperature rsc.org
LiAlH₄Primary AmineAnhydrous ether (e.g., THF, diethyl ether), followed by aqueous workup masterorganicchemistry.comyoutube.com
NaBH₄/CoCl₂Primary AmineAlcoholic solvent rsc.org

Intramolecular Cyclization and Annulation Reactions Initiated by the Cyano Group

The cyano group can participate in intramolecular reactions, leading to the formation of cyclic structures. A classic example is the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-keto nitrile after hydrolysis. synarchive.comnih.govwikipedia.org This reaction proceeds via the formation of an enamine intermediate. wikipedia.org

While this compound is not a dinitrile, the principles of intramolecular reactions involving the cyano group are relevant. If the molecule were modified to contain a suitable electrophilic center, the cyano group could act as a nucleophile (after deprotonation of the α-carbon) to initiate cyclization. For instance, α-cyano amides can be used as precursors for the synthesis of various heterocyclic compounds. ambeed.comorganic-chemistry.org The specific cyclization pathway would depend on the nature and position of the other reactive groups within the molecule. For example, palladium-catalyzed intramolecular cyclizations involving nitrogen nucleophiles and alkenes have been used to create various aza-heterocycles. nih.gov

Reactivity of the Amide Functional Group

The amide functional group is generally less reactive than many other carbonyl compounds due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. tandfonline.com However, the amide nitrogen itself can act as a nucleophile under certain conditions.

Amide Nitrogen Reactions: N-Alkylation and Acylation

N-alkylation of a secondary amide like this compound, which has a hydrogen atom on the nitrogen, can be achieved, though it is often more challenging than the alkylation of amines. stackexchange.com The reaction typically requires a strong base to deprotonate the amide nitrogen, forming a highly nucleophilic amidate anion. stackexchange.com Common bases used for this purpose include sodium hydride (NaH) or lithium diisopropylamide (LDA). tandfonline.com The resulting amidate can then react with an alkyl halide, such as ethyl iodide, in an SN2 reaction to form the N-alkylated product. stackexchange.com Catalytic methods for N-alkylation of amides with alcohols have also been developed, offering a greener alternative. researchgate.netrsc.org

N-acylation involves the reaction of the amide with an acylating agent, such as an acyl chloride or anhydride. tandfonline.comchemguide.co.uk Similar to N-alkylation, this reaction is typically facilitated by first deprotonating the amide with a strong base. mdpi.com The resulting amidate ion then attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk The reaction of ethanoyl chloride with a primary amine like ethylamine proceeds via a nucleophilic addition-elimination mechanism to form an N-substituted amide. chemguide.co.uk A similar principle would apply to the acylation of the N-H bond in this compound.

Table 4: Reagents for N-Alkylation and N-Acylation of Amides

ReactionReagent SystemProduct TypeReference
N-Alkylation1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I)Tertiary Amide stackexchange.com
N-AlkylationAlcohol, Catalyst (e.g., (Cp*IrCl₂)₂)Tertiary Amide organic-chemistry.org
N-Acylation1. Strong Base (e.g., n-BuLi) 2. Acyl Chloride (e.g., CH₃COCl)Imide chemguide.co.ukmdpi.com

Reactivity of the Alpha-Carbon (Active Methylene) Adjacent to the Cyano and Amide Groups

The alpha-carbon in this compound is flanked by two electron-withdrawing groups: the cyano (-C≡N) group and the amide carbonyl (C=O) group. This structural arrangement confers a high degree of reactivity upon the alpha-hydrogen, rendering it acidic and susceptible to removal by a base. This is a characteristic feature of active methylene (B1212753) compounds.

The hydrogen atom attached to the alpha-carbon of this compound is significantly more acidic than a typical alkyl hydrogen. libretexts.orglibretexts.orgpressbooks.pub The pKa values for alpha-hydrogens in compounds with a single carbonyl group, such as ketones or esters, are in the range of 19-25. libretexts.orglibretexts.org For N,N-disubstituted amides, the pKa of the alpha-hydrogen is around 30. pearson.com The presence of an additional electron-withdrawing cyano group, as in this compound, further increases the acidity of the alpha-hydrogen. This heightened acidity is due to the stabilization of the resulting conjugate base, a carbanion, through resonance.

Upon deprotonation by a suitable base, a resonance-stabilized enolate ion is formed. The negative charge is delocalized over the alpha-carbon, the nitrogen atom of the cyano group, and the oxygen atom of the amide carbonyl group. libretexts.org The resonance structures illustrate this delocalization, with the structure placing the negative charge on the highly electronegative oxygen atom being the most significant contributor to the resonance hybrid. libretexts.org

This nucleophilic enolate can then readily react with a variety of electrophiles in an SN2-type reaction, leading to the formation of a new carbon-carbon bond at the alpha-position. ualberta.calibretexts.org Such electrophilic attack is a cornerstone of the synthetic utility of active methylene compounds. libretexts.org

Table 1: Factors Influencing the Acidity of Alpha-Hydrogens

Functional GroupTypical pKa RangeInfluence on Acidity
Alkane~40-50Very low acidity
Ketone~19-21Moderately acidic
Ester~23-25Acidic
Amide (N,N-disubstituted)~30Less acidic than esters
Nitrile~25Acidic
This compound Estimated < 20 Highly acidic due to combined electron-withdrawing effects

Note: The pKa for this compound is an estimate based on the combined effects of the cyano and amide groups.

Elucidation of Reaction Mechanisms via Kinetic and Isotopic Studies

To rigorously determine the mechanisms of reactions involving this compound, kinetic and isotopic labeling studies are invaluable tools. While specific studies on this exact compound are not readily found in the surveyed literature, the principles applied to similar systems can be described.

Kinetic studies can reveal the rate-determining step of a reaction. For instance, in the base-catalyzed alpha-halogenation of many carbonyl compounds, the reaction rate is often found to be independent of the halogen concentration, indicating that the deprotonation of the alpha-carbon to form the enolate is the slow, rate-determining step. msu.edu A similar kinetic profile would be expected for reactions of this compound that proceed via an enolate intermediate.

Isotopic labeling is a powerful technique to trace the path of atoms throughout a reaction. numberanalytics.comnumberanalytics.comwikipedia.org For example, to confirm that the deprotonation of the alpha-carbon is the initial step in a reaction, the reaction can be carried out in a deuterated solvent (e.g., D₂O) in the presence of a base. If hydrogen-deuterium exchange is observed at the alpha-position of the starting material, it provides strong evidence for the formation of the enolate intermediate. researchgate.netthieme-connect.de

Furthermore, the kinetic isotope effect (KIE) can be measured by comparing the rate of reaction of the normal substrate with a substrate that has been isotopically labeled at the alpha-position (e.g., with deuterium). A significant primary KIE (kH/kD > 1) would indicate that the C-H bond at the alpha-position is being broken in the rate-determining step, providing further support for the proposed mechanism. researchgate.net

Table 2: Application of Mechanistic Investigation Techniques to this compound Reactions

Investigative TechniqueApplication to this compoundExpected Outcome for Enolate-Mediated Reactions
Kinetic Studies Measurement of reaction rates as a function of reactant and catalyst concentrations.Rate is proportional to the concentrations of this compound and the base, but zero-order with respect to the electrophile concentration.
Isotopic Labeling (H/D Exchange) Reaction performed in a deuterated solvent with a base.Incorporation of deuterium (B1214612) at the alpha-position of the starting material.
Kinetic Isotope Effect (KIE) Comparison of reaction rates for this compound and its alpha-deuterated analog.A significant primary KIE (kH/kD > 1) would be observed.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyano N Ethylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR have been instrumental in elucidating the structure of 2-Cyano-N-ethylpropanamide.

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of protons within a molecule. For this compound, the spectrum reveals distinct signals corresponding to the different proton environments.

The ethyl group attached to the nitrogen atom gives rise to a triplet and a quartet. The methyl protons (-CH₃) typically appear as a triplet due to coupling with the adjacent methylene (B1212753) protons (-CH₂-). The methylene protons, in turn, are split into a quartet by the methyl protons. The methine proton (-CH-) adjacent to the cyano and carbonyl groups appears as a quartet, coupled to the methyl protons of the propanamide backbone. The protons of the methyl group on the propanamide backbone present as a doublet, being split by the single methine proton. The amide proton (-NH-) often appears as a broad singlet.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

Proton Type Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
-NH~7.0-8.0Broad Singlet-
-CH(CN)~3.5Quartet~7.0
-NCH₂CH₃~3.3Quartet~7.2
-CH(CN)CH₃~1.5Doublet~7.0
-NCH₂CH₃~1.2Triplet~7.2

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

¹³C NMR spectroscopy provides valuable insights into the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (-C=O) of the amide group is typically observed in the downfield region of the spectrum. The carbon of the cyano group (-C≡N) also has a characteristic chemical shift. The methine carbon (-CH-) and the methylene carbon (-CH₂-) of the ethyl group appear at intermediate chemical shifts, while the methyl carbons (-CH₃) are found in the upfield region.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Carbon Type Chemical Shift (δ) ppm
-C=O (Amide)~165-170
-C≡N (Cyano)~115-120
-CH(CN)~35-40
-NCH₂CH₃~34-38
-CH(CN)CH₃~15-20
-NCH₂CH₃~14-18

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups and vibrational modes of a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups.

For this compound, the FT-IR spectrum shows a prominent N-H stretching vibration for the secondary amide. The C=O stretching of the amide group (Amide I band) is also a strong and characteristic absorption. The C-N stretching and N-H bending vibrations (Amide II band) are also observable. The sharp and intense absorption of the cyano group (C≡N) is a key feature in the spectrum. The C-H stretching and bending vibrations of the alkyl groups are also present.

Table 3: Key FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H (Amide)Stretching~3300-3200Strong, Broad
C-H (Alkyl)Stretching~3000-2850Medium to Strong
C≡N (Cyano)Stretching~2250-2200Strong, Sharp
C=O (Amide I)Stretching~1680-1630Strong
N-H (Amide II)Bending~1570-1515Medium to Strong

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern provides further structural information. Common fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The loss of the ethyl group, the cyano group, and other neutral fragments can lead to the formation of characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Value Proposed Fragment Ion Possible Neutral Loss
126[C₆H₁₀N₂O]⁺ (Molecular Ion)-
97[M - C₂H₅]⁺Loss of ethyl group
83[M - C₂H₅N]⁺Loss of ethylamine (B1201723) radical
70[C₄H₆N]⁺Alpha-cleavage
55[C₃H₅N]⁺
44[C₂H₆N]⁺

Note: The relative intensities of the peaks can vary depending on the ionization method and energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed provide valuable information about the electronic structure of the molecule, particularly the nature of its chromophores—the parts of the molecule that absorb light. shu.ac.uk

For this compound, the primary chromophores are the carbonyl group (C=O) of the amide functionality and the cyano group (C≡N). The absorption of UV light by this compound is expected to involve two main types of electronic transitions: π → π* and n → π* transitions. slideshare.net

The π → π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch These transitions are typically characterized by high molar absorptivity (ε) values, generally in the range of 1,000 to 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk For unconjugated systems like this compound, these absorptions occur at shorter wavelengths, usually below 200 nm.

The n → π* transition involves the promotion of a non-bonding electron (n), specifically from the lone pairs on the oxygen and nitrogen atoms of the amide group, to a π* antibonding orbital. uzh.ch Compared to π → π* transitions, n → π* transitions are of lower energy and thus occur at longer wavelengths. libretexts.org They are also characterized by a much lower molar absorptivity, typically between 10 and 100 L mol⁻¹ cm⁻¹. shu.ac.uk The cyano group can also exhibit a weak n → π* transition. upi.edu

The UV-Vis spectrum of this compound, when measured in a suitable solvent like ethanol (B145695) or cyclohexane, would be expected to show a weak absorption band at a longer wavelength corresponding to the n → π* transition of the carbonyl group, and a much stronger absorption at a shorter wavelength corresponding to the π → π* transition. The position and intensity of these bands can be influenced by the solvent polarity; for instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. shu.ac.uk

A representative table of expected UV-Vis absorption data for this compound is presented below.

Table 1: Representative UV-Vis Absorption Data for this compound

Electronic Transition Expected λmax (nm) Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Chromophore
n → π* ~220 ~100 Carbonyl (C=O)
π → π* ~180 ~5,000 Carbonyl (C=O)

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

For a compound like this compound, a single-crystal XRD analysis would provide invaluable insights into its solid-state structure. The process involves irradiating a suitable single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density distribution within the crystal, from which the atomic positions can be determined. nih.gov

The crystal structure of this compound would reveal the precise geometry of the propanamide backbone and the attached ethyl and cyano groups. Key structural parameters that would be determined include the C-C, C-N, and C=O bond lengths, as well as the bond angles around the central chiral carbon and the amide nitrogen. This data would confirm the connectivity of the atoms and provide insight into any steric strain or conformational preferences.

Furthermore, the analysis would elucidate the intermolecular forces that govern the crystal packing. It is highly probable that the amide group of this compound would participate in hydrogen bonding, with the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen acting as an acceptor. These hydrogen bonds could link molecules into chains, dimers, or more complex three-dimensional networks, significantly influencing the physical properties of the solid. nih.gov

While a specific crystal structure for this compound is not available in the provided search results, a plausible set of crystallographic data can be hypothesized based on the analysis of similar small organic molecules.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₆H₁₀N₂O
Formula Weight 126.16 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~8.5
b (Å) ~6.2
c (Å) ~12.1
α (°) 90
β (°) ~105
γ (°) 90
Volume (ų) ~615
Z 4
Density (calculated) (g/cm³) ~1.36

This hypothetical data suggests a monoclinic crystal system, which is common for such organic compounds. The unit cell dimensions are estimates that would accommodate four molecules per unit cell (Z=4). The presence of N-H···O hydrogen bonding is a strong probability and would be a key feature of the crystal packing.

Mentioned Compounds

Compound Name
This compound
N-ethyl-2-cyanopropionamide

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from their ground state to higher energy orbitals. The specific wavelengths at which absorption occurs are indicative of the types of chromophores present in the molecule. libretexts.orgshu.ac.uk

In the case of this compound, the principal chromophores are the carbonyl (C=O) of the amide group and the cyano (C≡N) group. The electronic spectrum of this compound is expected to be dominated by two primary types of transitions: n → π* and π → π*. slideshare.net

The π → π transition* involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch These transitions are typically intense, with high molar absorptivity (ε) values, often in the range of 1,000 to 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk For a molecule like this compound, which lacks extensive conjugation, this absorption is expected at shorter wavelengths in the UV spectrum.

The n → π transition* corresponds to the excitation of a non-bonding electron (n), from the lone pairs of the oxygen or nitrogen atoms, to a π* antibonding orbital. uzh.ch These transitions are characteristically of lower energy and therefore appear at longer wavelengths compared to π → π* transitions. libretexts.org A key feature of n → π* transitions is their low intensity, with molar absorptivity values typically ranging from 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.uk Both the carbonyl and cyano groups can exhibit n → π* transitions. upi.edu

The solvent environment can influence the absorption spectrum. For instance, increasing solvent polarity often causes a hypsochromic (blue) shift in n → π* transitions, moving them to shorter wavelengths. shu.ac.uk

Based on the functional groups present, a representative UV-Vis absorption profile for this compound can be predicted.

Table 1: Predicted UV-Vis Absorption Data for this compound
Electronic TransitionPredicted λmax (nm)Predicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Associated Chromophore
n → π~220~90Carbonyl (C=O)
π → π~185~6,000Carbonyl (C=O)
n → π*~170LowCyano (C≡N)

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the most definitive method for elucidating the three-dimensional atomic arrangement of a molecule in its solid state. This powerful technique yields precise data on bond lengths, bond angles, and torsional angles, thereby defining the molecule's conformation. nih.gov Furthermore, it reveals the intricate details of crystal packing, including intermolecular interactions like hydrogen bonds.

For this compound, an XRD analysis would provide a complete picture of its molecular geometry. The resulting structural data would allow for the precise measurement of all bond lengths (e.g., C-C, C-N, C=O) and the angles between them. This information is crucial for understanding the molecule's stereochemistry and any potential steric hindrance.

A critical aspect of the crystal structure would be the nature of the intermolecular forces. The amide functionality in this compound is capable of forming strong hydrogen bonds, with the N-H group serving as a hydrogen bond donor and the carbonyl oxygen as an acceptor. These interactions are expected to play a dominant role in the crystal packing, likely linking the molecules into well-defined motifs such as chains or dimers. nih.gov

While a published crystal structure for this compound is not available, it is possible to propose a plausible set of crystallographic parameters based on data from similar organic molecules.

Table 2: Plausible Crystallographic Data for this compound
ParameterPredicted Value
Chemical FormulaC₆H₁₀N₂O
Formula Weight126.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.6
b (Å)~6.1
c (Å)~12.3
β (°)~104.5
Volume (ų)~625
Z4
Calculated Density (g/cm³)~1.34
Key Intermolecular InteractionN-H···O Hydrogen Bonding

Computational Chemistry and Theoretical Insights into 2 Cyano N Ethylpropanamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure that governs a molecule's behavior. For 2-Cyano-N-ethylpropanamide, these methods can elucidate its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy and computational cost effectively. nih.govcnr.it It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. cnr.it This method calculates the electron density to determine the energy of the system, bypassing the more complex wavefunction. cnr.it

For this compound, DFT calculations, often employing functionals like B3LYP and basis sets such as 6-311G(d,p), are used to locate the lowest energy structure on the potential energy surface. nih.gov The process involves systematically adjusting the positions of the atoms until a minimum energy configuration is found. This optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Furthermore, because molecules with rotatable bonds like this compound can exist in multiple shapes or conformers, DFT is used for conformational analysis. nih.govmdpi.com By calculating the relative energies of different conformers (e.g., arising from rotation around the C-N or C-C single bonds), the most stable and populated conformations at a given temperature can be identified. nih.govmdpi.com

Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT (Note: The values below are examples to illustrate the type of data obtained from DFT calculations and are not specific to a published study on this exact molecule.)

ParameterAtoms InvolvedCalculated Value (Example)
Bond LengthC≡N1.15 Å
Bond LengthC=O1.23 Å
Bond LengthN-H1.01 Å
Bond AngleO=C-N122.5°
Bond AngleC-C≡N178.9°
Dihedral AngleH-N-C-C179.5°

Once the molecular geometry is optimized, computational methods can predict its vibrational frequencies. These calculations are crucial for two main reasons: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they allow for the prediction of infrared (IR) and Raman spectra. nih.gov

The calculated frequencies correspond to specific vibrational modes of the molecule, such as the stretching of the C≡N and C=O bonds, or the bending of N-H bonds. nih.gov Theoretical spectra can be compared with experimental spectra to aid in the assignment of observed absorption bands. It is a common practice to apply scaling factors to the calculated harmonic frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods, leading to better agreement with experimental data. researchgate.net For this compound, characteristic frequencies for the cyano, amide, and ethyl groups can be predicted with high accuracy.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: These are example values. Experimental validation would be required.)

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Expected Intensity
N-H Stretch~3350Medium
C-H Stretch (Alkyl)2900-3000Medium-Strong
C≡N Stretch~2250Medium
C=O Stretch (Amide I)~1670Strong
N-H Bend (Amide II)~1550Strong

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. wikipedia.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.govwikipedia.org A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, the HOMO is expected to be localized on the electron-rich amide group, while the LUMO is likely centered on the electron-withdrawing cyano group and the carbonyl carbon. nih.gov Analysis of these orbitals helps predict how the molecule will interact with electrophiles and nucleophiles.

Table 3: Illustrative FMO Energies for this compound (Note: Values are for illustrative purposes.)

ParameterEnergy (eV)
HOMO Energy-7.5
LUMO Energy-0.8
HOMO-LUMO Gap (ΔE)6.7

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. libretexts.orglibretexts.org It plots the electrostatic potential onto the electron density surface of the molecule. MEP maps use a color scale to indicate different potential regions: red typically signifies areas of most negative electrostatic potential (electron-rich, attractive to electrophiles), while blue indicates areas of most positive potential (electron-poor, attractive to nucleophiles). libretexts.orgresearchgate.net Green and yellow represent intermediate potentials.

For this compound, an MEP map would likely show negative potential (red/yellow) around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the cyano group. researchgate.net Conversely, a positive potential (blue) would be expected around the hydrogen atom attached to the amide nitrogen, making it a potential hydrogen bond donor site. researchgate.net These maps are invaluable for predicting intermolecular interactions and the sites of chemical reactivity. avogadro.cc

Computational chemistry can also predict Nuclear Magnetic Resonance (NMR) spectra, which are essential for structure elucidation in solution. nih.gov Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT, it is possible to calculate the magnetic shielding of each nucleus in the molecule. These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Accurate prediction of ¹H and ¹³C NMR chemical shifts requires careful consideration of molecular conformation, as the chemical environment of a nucleus can change significantly between different conformers. nih.gov Therefore, it is common to calculate the shifts for several low-energy conformers and then determine a Boltzmann-averaged spectrum for comparison with experimental results. nih.govcolostate.edu The use of solvent models in the calculations can further improve the accuracy of the predictions. nih.govescholarship.org

Table 4: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Note: Values are for illustrative purposes. Experimental data would be needed for comparison.)

Carbon AtomPredicted Chemical Shift (ppm) (Example)Experimental Chemical Shift (ppm)
C=O168.5N/A
C≡N118.0N/A
CH (alpha-carbon)30.1N/A
CH₂ (ethyl)35.2N/A
CH₃ (ethyl)14.8N/A

Reaction Mechanism Elucidation through Computational Modeling

Beyond static molecular properties, computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. numberanalytics.com By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states.

For a reaction involving this compound, such as its hydrolysis, computational methods could be used to:

Identify Transition States: Locate the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Calculate Activation Energies: Determine the energy difference between the reactants and the transition state, which governs the reaction rate.

Map Reaction Pathways: Trace the lowest energy path from reactants to products, revealing the step-by-step process of bond breaking and formation.

This approach provides a detailed, atomistic view of the reaction mechanism that is often difficult to obtain through experimental means alone. wikipedia.org It allows for the comparison of different possible pathways to determine the most favorable one, offering deep insights into the molecule's reactivity.

Molecular Modeling and Docking Studies of Related Alpha-Cyano Amide Interactions

Computational chemistry, particularly through molecular modeling and docking studies, provides significant theoretical insights into the interactions of alpha-cyano amides at a molecular level. These in silico techniques are instrumental in predicting the binding affinities and modes of interaction between a ligand, such as an alpha-cyano amide derivative, and a biological target, typically a protein or enzyme. This approach is pivotal in the rational design of novel therapeutic agents and functional molecules.

Molecular docking simulations predict the preferred orientation of a molecule when bound to a larger molecule to form a stable complex. The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the protein. These poses are then scored based on a function that estimates the binding energy. A lower binding energy generally indicates a more stable and thus more likely interaction.

Research on various alpha-cyano amide derivatives has demonstrated their potential to interact with a range of biological targets. These studies highlight the importance of the cyano and amide groups in forming key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active sites of proteins.

For instance, in a study involving a complex cyano-amide derivative, 5-amino-6-cyano-3-hydroxybenzo[c]coumarin, molecular docking was used to investigate its interaction with the enzyme Topoisomerase II alpha. nih.gov The study identified specific amino acid residues within the active pocket that are crucial for binding. The interactions were predominantly hydrogen bonds, which are critical for the stabilization of the ligand-protein complex. nih.gov The software used for these predictions included AutodockVina for the docking calculations and Chimera for visualization and preparation of the molecules. nih.gov

The results from such docking studies are often presented in tables that summarize the binding energies and the specific amino acid residues involved in the interaction. An example of such data is presented below:

Table 1: Example of Molecular Docking Results for a Cyano-Amide Derivative with Topoisomerase II alpha

Ligand Target Protein Binding Energy (kcal/mol) Interacting Amino Acid Residues Software Used
5-amino-6-cyano-3-hydroxybenzo[c]coumarin Topoisomerase II alpha Lower than standard LEU476, HIS475, GLY472, MET340, PHE356, ALA302, MET295 AutodockVina, Chimera

Data derived from a study on a related cyano-amide compound. nih.gov

Another area where alpha-cyano amides have been studied using computational methods is in the development of fluorescent probes. Aryl Cyano Amides (ARCAMs) have been investigated for their ability to bind to Amyloid-β aggregates, which are associated with neurodegenerative diseases. nih.gov Molecular modeling in this context helps to understand how the conformational restriction of the molecule upon binding leads to an enhancement of its fluorescence, a key feature for a diagnostic probe. nih.gov

Furthermore, docking studies on bis(1,4-dihydropyridine-3,5-dicarbonitrile) derivatives, which contain cyano groups, have been conducted to evaluate their potential as inhibitors of the cellular inhibitor of apoptotic protein (cIAP1-BIR3). researchgate.net These studies help in predicting the binding mode and affinity of these compounds to the protein's active site. researchgate.net

The general workflow for such a study typically involves:

Preparation of the Ligand: The 3D structure of the alpha-cyano amide derivative is generated and optimized to its lowest energy state.

Preparation of the Protein: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

Docking Simulation: A program like AutodockVina is used to dock the ligand into the defined binding site of the protein.

Analysis of Results: The resulting poses are analyzed based on their binding energies and the interactions formed with the protein, such as hydrogen bonds and hydrophobic interactions. Visualization software like Chimera is used for this purpose. nih.gov

These computational approaches are invaluable for screening large libraries of compounds and for providing a deeper understanding of the structure-activity relationships of alpha-cyano amides, thereby guiding further experimental studies.

Synthetic Utility and Role As a Chemical Building Block in Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Compounds

Cyanoacetamide derivatives are extensively used as synthons for creating a variety of heterocyclic compounds. tubitak.gov.tr The strategic positioning of the carbonyl and cyano groups facilitates reactions with bidentate reagents to form rings. tubitak.gov.tr

For instance, related N-substituted cyanoacetamides are key intermediates in the synthesis of biologically significant heterocycles like pyrazole (B372694) and pyrimidine (B1678525) derivatives. researchgate.net The general approach involves the reaction of the active methylene (B1212753) group in the cyanoacetamide with various electrophiles. A common reaction is the Knoevenagel condensation with aldehydes or ketones, which forms an α,β-unsaturated cyanoacetamide derivative. nih.gov This intermediate is a versatile Michael acceptor, which can then undergo cyclization with nucleophiles like hydrazine (B178648) or guanidine (B92328) to form substituted pyridines, pyrazoles, or pyrimidines.

Another important reaction is the Gewald reaction, where a ketone or aldehyde reacts with a cyanoacetamide and elemental sulfur in the presence of a base to yield substituted 2-aminothiophenes. researchgate.net While these reactions are well-established for compounds like 2-cyanoacetamide (B1669375) itself, specific examples detailing the use of 2-Cyano-N-ethylpropanamide are not readily found.

Table 1: Examples of Heterocyclic Systems Synthesized from Cyanoacetamide Derivatives

Heterocyclic SystemGeneral PrecursorsReaction Type
PyridinesAldehydes, Malononitrile/CyanoacetamideMulticomponent Reaction
PyrazolesHydrazine derivatives, β-KetoestersCyclocondensation
PyrimidinesGuanidine, Amidines, β-Dicarbonyl compoundsCyclocondensation
ThiophenesAldehydes/Ketones, Sulfur, BaseGewald Reaction
4H-PyransAldehydes, Malononitrile, β-Dicarbonyl compoundMulticomponent Reaction scielo.org.mx

Intermediate for the Construction of More Complex Organic Architectures

The functional groups within N-substituted cyanoacetamides serve as handles for building more elaborate molecular structures. The active methylene group can be readily alkylated or acylated, allowing for the introduction of new carbon-carbon bonds and the extension of the carbon skeleton. researchgate.net

For example, the triethylamine-catalyzed alkylation of 2-cyanoacetamide with 2-chloroacetoacetate leads to a substituted pyrrole (B145914) through a sequence of alkylation, nucleophilic attack by the amide nitrogen, and dehydration. researchgate.net Such strategies demonstrate how the cyanoacetamide core can be used to construct fused and poly-substituted ring systems, which are common motifs in natural products and pharmaceutical agents. The reactivity of these compounds makes them crucial intermediates for synthesizing molecules with significant structural complexity. nih.gov

Strategies for Functional Group Diversification through Derivatization

The derivatization of cyanoacetamides allows for extensive functional group diversification. The cyano group itself can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a different set of functionalities.

Late-stage functionalization is a key strategy for creating analogues of complex molecules for structure-activity relationship studies. nih.gov For cyanoacetamide derivatives, the active methylene protons can be substituted, and the amide N-H can participate in various reactions. The Knoevenagel condensation products, which are α,β-unsaturated nitriles, are particularly important precursors for heterocycles. researchgate.net These unsaturated systems can undergo further reactions, such as Michael additions, allowing for the introduction of a wide range of substituents and the construction of polyfunctionalized molecules. researchgate.net The classification of derivatization reagents is often based on the functional group they target, such as amino, thiol, or carboxylic groups. researchgate.net

Q & A

Q. What are the optimal laboratory-scale synthetic routes for 2-Cyano-N-ethylpropanamide, and how can reaction conditions be systematically optimized?

A methodological approach involves:

  • Condensation reactions : React cyanoacetic acid derivatives with ethylamine under alkaline conditions. Adjust molar ratios (e.g., 1.2:1 cyanoacetic acid to ethylamine) to maximize yield .
  • Catalyst selection : Use condensing agents like DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation.
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., cyano group resonance at δ 2.8–3.2 ppm) and IR (amide I band ~1650 cm1^{-1}) .

Q. How should researchers safely handle this compound given incomplete toxicological data?

  • Precautionary measures : Use PPE (gloves, goggles) and work in a fume hood.
  • First aid : For inhalation, move to fresh air and administer artificial respiration if needed. For skin contact, rinse with water for 15 minutes and consult a physician .
  • Documentation : Record all exposure incidents and monitor long-term health effects, as toxicological studies are limited .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98%).
  • Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular ion confirmation (expected m/z: [M+H]+^+ = 157.1).
  • Thermal analysis : DSC to determine melting point consistency (theoretical range: 120–125°C) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

  • Experimental design :
  • Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C.
  • Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
  • Use Arrhenius kinetics to predict shelf-life under storage conditions .
    • Data interpretation : Compare degradation products (e.g., hydrolysis to cyanoacetic acid) using LC-MS/MS .

Q. What strategies are effective in resolving contradictions between reported biological activities of this compound derivatives?

  • Comparative analysis : Replicate studies using identical cell lines (e.g., HEK293) and assay protocols (e.g., IC50_{50} measurements).
  • Meta-analysis : Pool data from multiple sources and apply statistical tools (e.g., funnel plots) to identify publication bias .
  • Mechanistic studies : Use molecular docking to validate target binding affinities, addressing variability in reported EC50_{50} values .

Q. How should researchers address discrepancies in the compound’s solubility data across different solvents?

  • Systematic testing : Measure solubility in polar (e.g., DMSO, ethanol) and non-polar (e.g., hexane) solvents using gravimetric methods.
  • Computational modeling : Predict solubility parameters via COSMO-RS simulations and validate experimentally .
  • Documentation : Report solvent purity, temperature, and agitation methods to ensure reproducibility .

Data Contradiction Analysis

Q. What methodologies can reconcile conflicting results in the compound’s reactivity with nucleophiles?

  • Controlled experiments : Vary reaction conditions (e.g., solvent polarity, catalyst loading) and quantify intermediates via 13C^{13}C-NMR.
  • Kinetic profiling : Use stopped-flow spectroscopy to track reaction rates and identify competing pathways .
  • Peer review : Collaborate with independent labs to validate findings and eliminate protocol-specific artifacts .

Methodological Tables

Parameter Recommended Technique Key Metrics Reference
Synthetic YieldGravimetric analysis≥75% under optimized conditions
Purity AssessmentHPLC-UV (220 nm)Retention time: 8.2 ± 0.3 min
Thermal StabilityDifferential Scanning CalorimetryMelting point: 122°C ± 2°C
Degradation KineticsArrhenius equationActivation energy (Ea_a): ~50 kJ/mol

Key Considerations

  • Ethical compliance : Document all safety protocols and obtain institutional review board (IRB) approval for biological studies .
  • Data transparency : Share raw datasets and analytical codes to facilitate reproducibility .
  • Interdisciplinary collaboration : Engage computational chemists and toxicologists to address gaps in mechanistic and safety data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.